An In-Depth Technical Guide to 2-Hydroxypropyl Laurate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Hydroxypropyl Laurate for Researchers and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 2-Hydroxypropyl Laurate, focusing on its synthesis, characterization, and applications in drug development. It is designed for researchers, scientists, and formulation experts, offering in-depth scientific insights and practical methodologies.
Introduction
2-Hydroxypropyl laurate (CAS Number: 142-55-2 ) is the ester of lauric acid and propylene glycol. It belongs to the class of propylene glycol monoesters, which are nonionic surfactants with a wide range of applications in the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, arising from the combination of a lipophilic 12-carbon fatty acid chain and a hydrophilic propylene glycol headgroup, makes it an effective emulsifier, solubilizer, and skin conditioning agent.
In the realm of drug development, 2-hydroxypropyl laurate is of particular interest as a penetration enhancer for topical and transdermal formulations. Its ability to reversibly modulate the barrier properties of the stratum corneum allows for increased permeation of active pharmaceutical ingredients (APIs) into the skin. This guide will delve into the synthesis, analytical characterization, mechanisms of action, and safety considerations of 2-hydroxypropyl laurate, providing a robust resource for its application in pharmaceutical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-hydroxypropyl laurate is essential for its effective formulation and application.
| Property | Value | Reference |
| CAS Number | 142-55-2 | [2] |
| Molecular Formula | C₁₅H₃₀O₃ | [2] |
| Molecular Weight | 258.4 g/mol | [2] |
| Appearance | Clear or yellowish liquid | [3] |
| Boiling Point | 362.5 ± 15.0 °C (Predicted) | [2] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.97 ± 0.20 (Predicted) | [2] |
| LogP | 4.9 (Predicted) | [4] |
| Hydrophilic-Lipophilic Balance (HLB) | 4.5 | [2] |
Synthesis of 2-Hydroxypropyl Laurate
2-Hydroxypropyl laurate can be synthesized through both chemical and enzymatic routes. The choice of method depends on factors such as desired purity, yield, and environmental considerations.
Chemical Synthesis: Esterification
The conventional method for producing 2-hydroxypropyl laurate is through the direct esterification of lauric acid with propylene glycol at elevated temperatures, often in the presence of an acid or base catalyst.[1] Another common industrial method is the interesterification of triglycerides with propylene glycol.[1]
Reaction Principle: The esterification reaction involves the nucleophilic attack of the hydroxyl group of propylene glycol on the carbonyl carbon of lauric acid, leading to the formation of an ester bond and the elimination of a water molecule. The use of a catalyst, such as sodium hydroxide, accelerates the reaction rate.
Workflow for Chemical Synthesis:
Caption: Chemical synthesis of 2-Hydroxypropyl Laurate.
Experimental Protocol: Chemical Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lauric acid and propylene glycol in a desired molar ratio (e.g., 1:1.2).
-
Catalyst Addition: While stirring, introduce a catalytic amount of sodium hydroxide (e.g., 0.5 wt% of lauric acid).
-
Reaction: Heat the mixture to a temperature range of 350-450°F and maintain for several hours with continuous stirring.[1]
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the catalyst with an appropriate acid (e.g., phosphoric acid).
-
Purification: The crude product, which contains a mixture of mono- and diesters, is then purified. Molecular distillation is a common method to obtain a higher concentration of the desired monoester, 2-hydroxypropyl laurate.[1]
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis offers a greener alternative to chemical methods, proceeding under milder conditions and with higher selectivity, thus reducing the formation of byproducts.[5] Lipases (EC 3.1.1.3) are commonly used to catalyze the esterification of fatty acids.[6]
Reaction Principle: Lipases catalyze the esterification reaction with high specificity, often favoring the primary hydroxyl group of propylene glycol. The reaction can be driven to completion by removing the water byproduct, for instance, by using molecular sieves or conducting the reaction in a solvent-free system.
Workflow for Enzymatic Synthesis:
Caption: Enzymatic synthesis of 2-Hydroxypropyl Laurate.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture: In a sealed vial, combine lauric acid and propylene glycol in a specific molar ratio.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), to the mixture.[5] The enzyme loading is typically a percentage of the total substrate weight.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant agitation for a specified duration (e.g., 48 hours).[5]
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by filtration.
-
Purification: The resulting product can be purified by removing any unreacted starting materials, for example, by vacuum evaporation.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and quality of synthesized 2-hydroxypropyl laurate.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the propylene glycol moiety (a doublet around 1.1 ppm), the methylene and methine protons of the propylene glycol backbone, and the protons of the laurate acyl chain.[7]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the carbons of the propylene glycol unit, and the carbons of the laurate chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI)-MS, fatty acid esters typically show fragmentation patterns resulting from cleavage adjacent to the carbonyl group.[9]
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of semi-volatile compounds like 2-hydroxypropyl laurate, providing both separation and identification.[10] A typical method would involve a capillary GC column and electron ionization mass spectrometric detection.[11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the 2-hydroxypropyl laurate sample in a suitable solvent like hexane.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., SPB®-624).[11]
-
Injector: Splitless injection at an elevated temperature.
-
Oven Program: A temperature gradient program to ensure good separation.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode to obtain the full mass spectrum or Selected Ion Monitoring (SIM) for targeted quantification.[11]
-
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the quantification of 2-hydroxypropyl laurate in various matrices, including pharmaceutical formulations. A reversed-phase HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or a UV detector at a low wavelength if the API does not interfere) is commonly employed.[5][12]
Experimental Protocol: HPLC Analysis
-
Mobile Phase: A gradient of acetonitrile and water is a common choice for reversed-phase separation of lipids.[13]
-
Column: A C18 or C8 reversed-phase column.
-
Detection: ELSD is suitable for non-chromophoric analytes like 2-hydroxypropyl laurate.
-
Quantification: An external standard calibration curve is constructed using standards of known concentrations.
-
Applications in Drug Development
The primary application of 2-hydroxypropyl laurate in drug development is as a penetration enhancer in topical and transdermal drug delivery systems.
Mechanism of Penetration Enhancement
2-Hydroxypropyl laurate enhances the permeation of drugs through the skin primarily by interacting with the lipids of the stratum corneum, the outermost layer of the epidermis and the main barrier to drug absorption. The proposed mechanisms include:
-
Disruption of Stratum Corneum Lipids: The amphiphilic nature of 2-hydroxypropyl laurate allows it to intercalate into the highly ordered lipid bilayers of the stratum corneum. This disrupts the lipid packing, increases the fluidity of the lipid chains, and creates more permeable pathways for drug molecules to diffuse through.[13]
-
Increased Drug Partitioning: By modifying the polarity of the stratum corneum, 2-hydroxypropyl laurate can increase the partitioning of a drug from the formulation into the skin.
-
Cosolvency Effect: It can also act as a cosolvent within the formulation, increasing the solubility and thermodynamic activity of the drug, which provides a greater driving force for skin penetration.
Mechanism of Skin Penetration Enhancement:
Caption: Mechanism of 2-Hydroxypropyl Laurate as a skin penetration enhancer.
Safety and Toxicology
The safety of 2-hydroxypropyl laurate is a critical consideration for its use in pharmaceutical products.
-
Skin Irritation: Studies have shown that propylene glycol laurate causes only slight skin irritation.[12] However, as with many penetration enhancers, the potential for irritation can be concentration-dependent.
-
Systemic Toxicity: The oral LD50 in rats for propylene glycol laurate is reported to be greater than 34.6 g/kg, classifying it as practically nontoxic.[12] The components, lauric acid and propylene glycol, have been extensively studied and are considered safe for use in cosmetics and pharmaceuticals, with negative findings for mutagenicity and chronic toxicity.[1]
-
Penetration Enhancement of Other Substances: A key consideration is that by enhancing the penetration of the intended API, 2-hydroxypropyl laurate may also increase the absorption of other ingredients in a formulation. Therefore, caution is advised when formulating with other substances that have dermal absorption limits.[1]
Conclusion
2-Hydroxypropyl laurate is a versatile excipient with significant potential in pharmaceutical formulations, particularly in topical and transdermal drug delivery. Its efficacy as a penetration enhancer, coupled with a favorable safety profile, makes it an attractive candidate for improving the therapeutic outcomes of dermally applied medications. A thorough understanding of its synthesis, analytical characterization, and mechanism of action, as outlined in this guide, is paramount for its successful implementation in drug development. Further research into its interactions with different APIs and formulation components will continue to expand its utility in creating innovative and effective drug delivery systems.
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